

A Comprehensive Technical Review of N-Acetyldopamine Dimer-1 Research

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Compound of Interest		
Compound Name:	N-Acetyldopamine dimer-1	
Cat. No.:	B12390968	Get Quote

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Introduction

N-Acetyldopamine (NADA), a catecholamine derivative, plays a crucial role in the sclerotization of insect cuticles. Its dimers, particularly **N-Acetyldopamine dimer-1** (NADD), have garnered significant scientific interest due to their diverse and potent biological activities. Primarily isolated from medicinal insects such as Periostracum Cicadae and Oxya chinensis sinuosa, these compounds have demonstrated promising neuroprotective, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a comprehensive literature review of the research on **N-Acetyldopamine dimer-1**, focusing on its biological effects, mechanisms of action, and the experimental methodologies employed in its investigation. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity and understanding.

Biological Activities and Quantitative Data

N-Acetyldopamine dimer-1 exhibits a range of biological activities that position it as a promising candidate for further drug development. The primary areas of investigation include its neuroprotective, anti-inflammatory, and antioxidant effects.

Neuroprotective Activity



NADD has shown significant potential in protecting neuronal cells from various insults. Studies have demonstrated its ability to mitigate cytotoxicity induced by neurotoxins.

Table 1: Neuroprotective Activity of N-Acetyldopamine Dimer-1

Cell Line	Neurotoxin	Assay	Endpoint	Result	Citation
SH-SY5Y	Rotenone	Cell Viability	Neuroprotecti on	Enantiomer 1a showed significant neuroprotecti ve effects, while 1b was inactive.	[2]

Further research is required to establish specific EC50 values for the neuroprotective effects of **N-Acetyldopamine dimer-1**.

Anti-inflammatory Activity

The anti-inflammatory properties of NADD are well-documented, with research highlighting its ability to suppress the production of key inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity of N-Acetyldopamine Dimer-1



Cell Line	Inflammatory Stimulus	Mediator Inhibited	Quantitative Data	Citation
BV-2 microglia	LPS	Nitric Oxide (NO)	Dose-dependent inhibition observed at 15, 30, and 60 µM.	[3]
BV-2 microglia	LPS	Tumor Necrosis Factor-alpha (TNF-α)	Attenuated production.	[3]
BV-2 microglia	LPS	Interleukin-6 (IL- 6)	Attenuated production.	[3]
RAW264.7 macrophages	LPS	Nitric Oxide (NO)	Compound 2 was more efficient at inhibiting NO production than compound 1.	[1]

Specific IC50 values for the inhibition of these inflammatory mediators are not consistently reported in the reviewed literature.

Antioxidant Activity

NADD demonstrates notable antioxidant properties, including direct radical scavenging and the ability to reduce oxidative stress in cellular models.

Table 3: Antioxidant Activity of N-Acetyldopamine Dimer-1



Assay	Activity	Quantitative Data	Citation
DPPH Radical Scavenging	Radical scavenging activity	Compounds 1 and 2 showed activity.	[1]
Thiobarbituric Acid- Reactive Substances (TBARS)	Inhibition of LDL oxidation	Compounds 1 and 2 inhibited Cu2+- mediated, AAPH- mediated, and SIN-1- mediated LDL oxidation.	[1]
Oxygen Species (ROS) Reduction of intracellular ROS		Compound 1a attenuated intracellular and mitochondrial ROS in SH-SY5Y cells.	[2]

Specific IC50 values for antioxidant activities are not consistently reported in the reviewed literature.

Receptor Binding Affinity

The mechanism of action for the anti-inflammatory effects of NADD involves direct interaction with key signaling proteins.

Table 4: Receptor Binding Affinity of N-Acetyldopamine Dimer-1

Target Protein	Assay	Affinity Metric (KD)	Value	Citation
TLR4-MD2 protein complex	Surface Plasmon Resonance (SPR)	Dissociation Constant (KD)	8.8 µM	[3]

Signaling Pathways

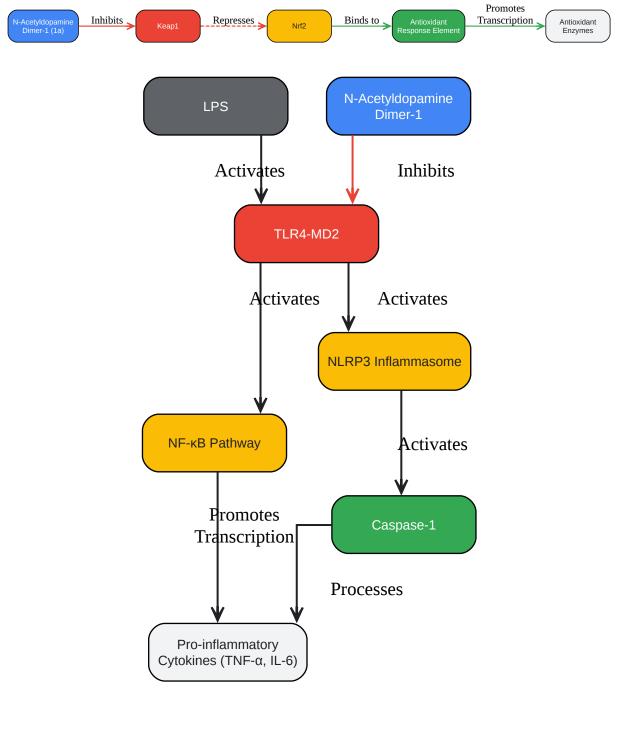


The biological effects of **N-Acetyldopamine dimer-1** are mediated through the modulation of several key signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

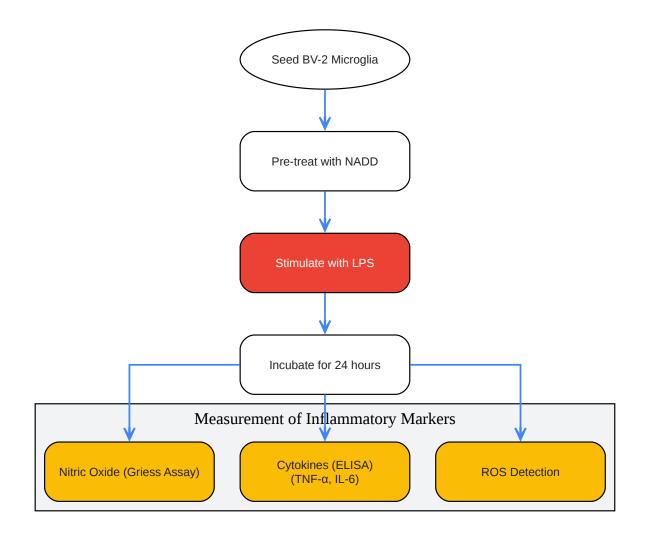
NADD has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. The enantiomer 1a was found to activate Nrf2, suggesting a potential mechanism for its neuroprotective effects by enhancing the expression of antioxidant enzymes.[2] Molecular docking studies indicate that this activation may occur through interaction with Keap1, the repressor of Nrf2.[2]



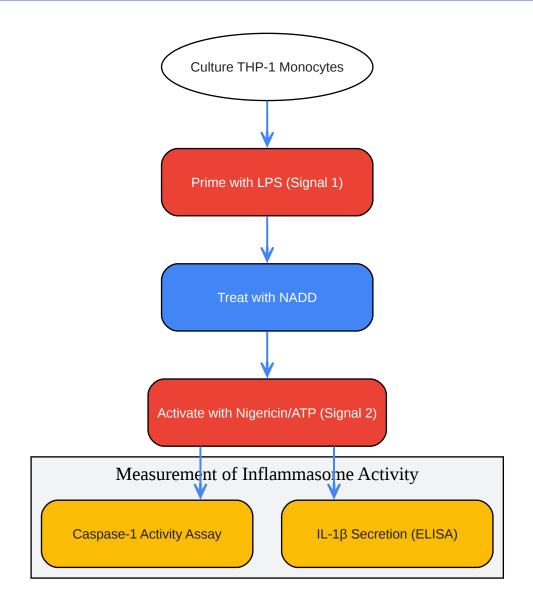




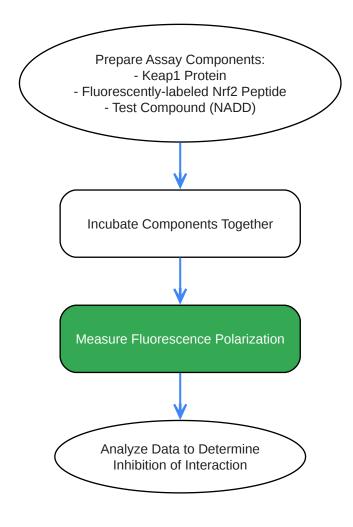












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